molecular formula C24H23N5O3S B2556479 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 1105208-03-4

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2556479
CAS No.: 1105208-03-4
M. Wt: 461.54
InChI Key: KXLNXXDTPLGXKH-UHFFFAOYSA-N
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Description

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic compound that features multiple heterocyclic rings, including indole, furan, piperidine, thiazole, and pyridazine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and piperidine moieties. The thiazole and pyridazine rings are then constructed through cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and heterocyclic rings make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions. Its structure suggests it could interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features are reminiscent of known pharmacophores, suggesting it might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin, are known for their biological activities.

    Furan Derivatives: Furan-containing compounds, like furanocoumarins, exhibit various pharmacological effects.

    Piperidine Derivatives: Piperidine-based compounds, such as piperine, are known for their bioactivity.

    Thiazole Derivatives: Thiazole-containing compounds, like thiamine, play essential roles in biological systems.

    Pyridazine Derivatives: Pyridazine-based compounds, such as pyridazinone, are studied for their therapeutic potential.

Uniqueness

What sets 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one apart is its unique combination of these heterocyclic rings in a single molecule. This structural complexity provides a diverse array of potential interactions and activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c30-19(28-13-10-16-7-2-3-8-17(16)28)15-29-23(31)21-22(20(26-29)18-9-6-14-32-18)33-24(25-21)27-11-4-1-5-12-27/h2-3,6-9,14H,1,4-5,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNXXDTPLGXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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